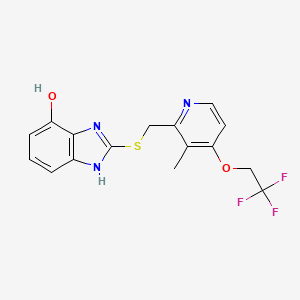

Lesinurad Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

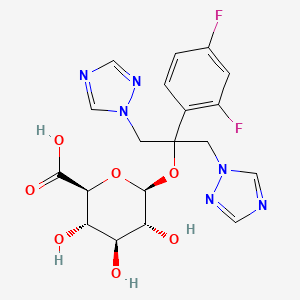

Lesinurad Impurity B is a chemical compound associated with the synthesis and degradation of Lesinurad, a medication used to treat hyperuricemia in patients with gout. Lesinurad functions by inhibiting urate transporter 1 and organic anion transporter 4, which are involved in the reabsorption of uric acid in the kidneys .

Applications De Recherche Scientifique

Lesinurad Impurity B has several scientific research applications:

Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Lesinurad.

Biology: Studied for its effects on urate transporters and its potential role in modulating uric acid levels.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Lesinurad.

Industry: Utilized in the development and optimization of synthetic routes for the large-scale production of Lesinurad

Mécanisme D'action

Target of Action

Lesinurad primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters play a crucial role in the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, Lesinurad increases the excretion of uric acid . Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid, leading to an increase in the renal excretion of uric acid . This results in a decrease in serum uric acid levels .

Pharmacokinetics

Lesinurad is orally administered and its pharmacokinetics have been studied in healthy adult males . After administration, absorption is rapid and dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion have been observed . There is no apparent accumulation of Lesinurad with multiple doses .

Result of Action

The administration of Lesinurad results in a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines (IL-1β and TNF-α) reported in hyperuricemic mice . It also partially reverses oxonate-induced alterations in renal mURAT-1, mGLUT-9, mOAT-1 and mOAT-3 expressions, as well as alterations in the immunoreactivity of TGF- β1 .

Action Environment

The action of Lesinurad can be influenced by various environmental factors. For instance, diet, especially animal proteins, can contribute to hyperuricemia, which is controlled by xanthine oxidase . Uric acid is primarily excreted through the kidneys in urine (65–75%) and to a lesser extent through the gastrointestinal tract (25–35%) . Therefore, factors affecting kidney function and gastrointestinal health

Orientations Futures

The detection of Lesinurad Impurity B in the synthesis of Lesinurad highlights the importance of controlling impurities in the synthesis process . This could lead to future research focusing on improving the synthesis process to minimize the formation of impurities. Furthermore, the development of methods for efficient separation of impurities from the product could also be a focus of future research.

Méthodes De Préparation

The synthesis of Lesinurad Impurity B involves several steps, starting from 4-bromo-1-aminonaphthalene. The process includes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate undergoes further reactions to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan, which is then converted to 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. The final compound, Lesinurad, is obtained through bromination and hydrolysis .

Analyse Des Réactions Chimiques

Lesinurad Impurity B undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions include various intermediates and by-products that are further processed to yield the final compound .

Comparaison Avec Des Composés Similaires

Lesinurad Impurity B can be compared with other urate transporter inhibitors such as:

Probenecid: Unlike Lesinurad, Probenecid inhibits organic anion transporter 1 and organic anion transporter 3, in addition to urate transporter 1.

Benzbromarone: This compound has a higher risk of mitochondrial toxicity and peroxisome proliferator-activated receptor gamma induction compared to Lesinurad.

This compound is unique in its specific inhibition of urate transporter 1 and organic anion transporter 4, making it a valuable compound for research and therapeutic applications.

Propriétés

IUPAC Name |

2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKGPEVPDVPLDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533519-93-5 |

Source

|

| Record name | 2-(4-(1-Cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(1-CYCLOPROPYLNAPHTHALEN-4-YL)-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MPK9HG63C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)

![4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B601797.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)

![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)

![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)